molecular formula C20H19ClN2O5S2 B2718360 N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide CAS No. 896316-70-4

N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide

Cat. No.: B2718360
CAS No.: 896316-70-4
M. Wt: 466.95
InChI Key: XVIAEJASGVSZRF-UHFFFAOYSA-N
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Description

N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a synthetic organic compound that features a complex molecular structure. This compound contains multiple functional groups, including a chlorophenethyl group, a furan ring, a thiophene ring, and an oxalamide moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-chlorophenethylamine, furan-2-carboxylic acid, and thiophene-2-sulfonyl chloride. These intermediates are then subjected to condensation reactions, amide bond formation, and other organic transformations under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions, including temperature, pressure, solvent choice, and catalysts. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the chlorophenethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of nitro groups may produce corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets through binding, inhibition, or activation, leading to various biological effects. The pathways involved in these interactions can be elucidated through biochemical and molecular studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxalamide derivatives, such as N1-(4-bromophenethyl)-N2-(2-(furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)oxalamide and N1-(4-methylphenethyl)-N2-(2-(furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)oxalamide.

Uniqueness

The uniqueness of N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5S2/c21-15-7-5-14(6-8-15)9-10-22-19(24)20(25)23-13-17(16-3-1-11-28-16)30(26,27)18-4-2-12-29-18/h1-8,11-12,17H,9-10,13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIAEJASGVSZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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